molecular formula C12H15N B2876028 6'-Methyl-2',3'-dihydrospiro[azetidine-2,1'-indene] CAS No. 1557786-76-1

6'-Methyl-2',3'-dihydrospiro[azetidine-2,1'-indene]

Cat. No.: B2876028
CAS No.: 1557786-76-1
M. Wt: 173.259
InChI Key: PWDIRMPCFNIRNL-GFCCVEGCSA-N
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Description

6’-Methyl-2’,3’-dihydrospiro[azetidine-2,1’-indene] is a spirocyclic compound characterized by its unique structure, where an azetidine ring is fused to an indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methyl-2’,3’-dihydrospiro[azetidine-2,1’-indene] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an indene derivative with an azetidine precursor in the presence of a suitable catalyst can yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6’-Methyl-2’,3’-dihydrospiro[azetidine-2,1’-indene] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxides, while reduction can produce spiro-hydrocarbons .

Scientific Research Applications

6’-Methyl-2’,3’-dihydrospiro[azetidine-2,1’-indene] has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6’-Methyl-2’,3’-dihydrospiro[azetidine-2,1’-indene] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Methyl-2’,3’-dihydrospiro[azetidine-2,1’-indene] is unique due to its specific combination of an azetidine ring and an indene ring, which imparts distinct chemical and biological properties. Its structural rigidity and potential for diverse chemical modifications make it a valuable compound in various research fields.

Properties

IUPAC Name

(3R)-5-methylspiro[1,2-dihydroindene-3,2'-azetidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-9-2-3-10-4-5-12(6-7-13-12)11(10)8-9/h2-3,8,13H,4-7H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDIRMPCFNIRNL-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC23CCN3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CC[C@@]23CCN3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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